
N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide and its derivatives involves several steps, including the reaction of furan-2-carbonyl chloride with amine compounds in the presence of triethylamine to achieve high yields. This process is further advanced by employing palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, to introduce various functional groups, enhancing the molecule's utility in further chemical transformations and biological evaluations (Siddiqa et al., 2022).
Molecular Structure Analysis
The molecular structure of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide derivatives has been determined through single-crystal X-ray diffraction techniques. These studies reveal that these compounds often crystallize in specific systems, with detailed analysis of unit cell parameters, space group, and molecular conformations, providing insight into their structural characteristics and the nature of their interactions with metal ions when forming complexes (Özer et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide are influenced by its ability to undergo various reactions, including bromoaminocyclization, which can produce optically active derivatives. These reactions are often catalyzed by chiral complexes, leading to products with high enantioselectivity, demonstrating the compound's utility in synthesizing complex molecules with specific chiral configurations (Huang et al., 2013).
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide and its derivatives are extensively explored in chemical synthesis and medicinal chemistry. For example, cross-dehydrogenative coupling reactions between formamidic C(sp2)–H and X–H bonds have seen significant advancements. These methods are instrumental in preparing carboxamide, carbamate, and urea derivatives, which are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020). Additionally, furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been synthesized and characterized for their antimicrobial properties (Sweidan et al., 2021).
Organic Synthesis and Catalysis
In organic synthesis, compounds like N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide are used as intermediates or reagents. For instance, the allyl ester has been applied as a protecting group in the stereoselective construction of neuraminic-acid glycosides (Kunz, Waldmann, & Klinkhammer, 1988). Additionally, primary amides, including N-bromo and N-lithio salts of primary carboxamides, have demonstrated efficiency as nitrogen sources in catalytic asymmetric aminohydroxylation of olefins (Demko, Bartsch, & Sharpless, 2000).
Antimicrobial Applications
Certain derivatives of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide are researched for their antimicrobial properties. Metal-based carboxamide-derived compounds, including variants of this chemical, have been studied for their antibacterial and antifungal activity, showing potential as therapeutic agents (Hanif, Chohan, Winum, & Akhtar, 2014).
Advanced Material Synthesis
In the field of advanced materials, N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide derivatives are used in the synthesis of functionalized compounds. For example, the Palladium-Catalysed Direct Heteroarylations using esters as blocking groups at C2 of Bromofuran have been explored for the synthesis of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).
properties
IUPAC Name |
5-bromo-N-(prop-2-enylcarbamothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c1-2-5-11-9(15)12-8(13)6-3-4-7(10)14-6/h2-4H,1,5H2,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRGJECSKACHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)
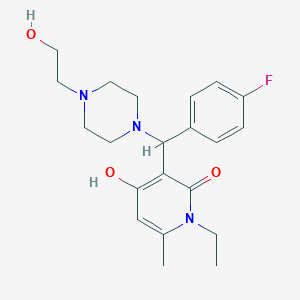

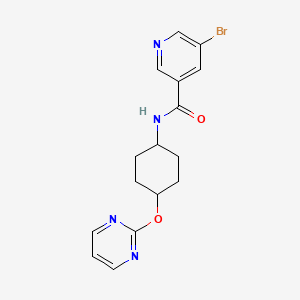
![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)
![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)
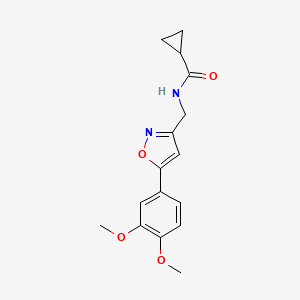

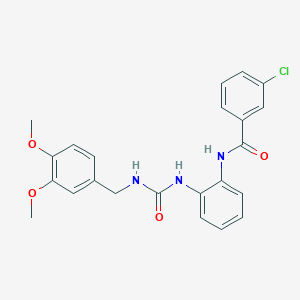
![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)
![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)

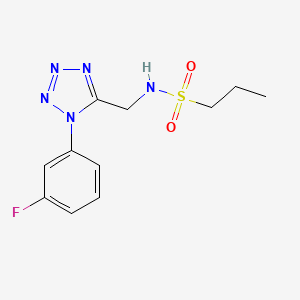
![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)